Solvent yellow 19
Description
Overview of Solvent Yellow 19 within Azo Dye Chemistry
This compound is an organic compound classified as a metal-complex azo dye. worlddyevariety.comjadechem-colours.com Its molecular structure is characterized by the presence of a chromium atom complexed with an azo-based ligand. chemicalbook.comlookchem.com The core structure features a single azo group (-N=N-), which is the chromophore responsible for its yellow color. worlddyevariety.com This places it within the broader category of monoazo dyes. worlddyevariety.com The compound is synthesized through a diazotization reaction involving 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, which is then coupled with 3-Oxo-N-phenylbutanamide. worlddyevariety.comchemicalbook.comchemicalbook.com The final step involves heating the resulting product in an aqueous solution with a chromium source. worlddyevariety.comchemicalbook.comchemicalbook.com
Chemically, it is insoluble in water but exhibits solubility in various organic solvents such as ethanol, acetone, and chloroform. worlddyevariety.comchemicalbook.comxcwydyes.com This solubility profile is a defining characteristic of solvent dyes. When exposed to concentrated sulfuric acid, it produces a brown solution, which turns to a light brown upon dilution. worlddyevariety.comchemicalbook.comxcwydyes.com
Historical Development and Research Significance of Solvent Dyes
The history of dyes dates back thousands of years, with early examples being derived from natural sources. chemicalbook.comdoi.org The modern era of synthetic dyes began in 1856 with the synthesis of Mauveine by William Henry Perkin. chemicalbook.comdoi.org This discovery catalyzed the development of a vast array of synthetic colorants. Azo dyes, the largest class of synthetic dyes, were first synthesized in 1861. colorfuldyes.com
Solvent dyes represent a specific class of dyes characterized by their solubility in organic solvents rather than water. chemicalbook.commeghmaniglobal.com This property makes them suitable for coloring nonpolar materials. The development of synthetic fibers in the mid-20th century spurred significant advancements in dye chemistry, including the expansion of the solvent dye portfolio. chemicalbook.commeghmaniglobal.com
The research significance of solvent dyes lies in their wide range of applications, which include coloring plastics, waxes, lubricants, and hydrocarbon-based fuels. meghmaniglobal.com In a research context, they are utilized in various scientific and medical fields. For instance, they are employed in biological staining to identify different cellular components. meghmaniglobal.com Certain solvent dyes, like Solvent Yellow 43, are used as fluorescent probes in biomedical research and drug discovery.
Current Academic Research Landscape Pertaining to this compound
Current academic research on this compound often focuses on its analytical detection and its stability under various conditions. For example, studies have been conducted to develop sensitive and cost-effective analytical methods for the simultaneous determination of this compound and other dyes in diesel oil. researchgate.netnih.gov These methods often employ techniques like excitation-emission matrix fluorescence spectroscopy combined with chemometric tools such as partial least squares regression. researchgate.netnih.gov Such research is driven by the need to detect the illegal removal of these dyes from taxed fuels. researchgate.netnih.gov
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Yellow to Bluish-Yellow Powder | worlddyevariety.comjadechem-colours.comchemicalbook.com |
| Molecular Formula | C₁₆H₁₁CrN₄O₈S | chemicalbook.comlookchem.com |
| Molecular Weight | 471.34 g/mol | chemicalbook.comlookchem.com |
| CAS Number | 10343-55-2 | worlddyevariety.comchemicalbook.comchemicalbook.com |
| Solubility in Water | Insoluble | worlddyevariety.comchemicalbook.comxcwydyes.com |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, MEK, toluene | worlddyevariety.comjadechem-colours.comchemicalbook.comxcwydyes.com |
| Heat Stability | Stable up to 180°C (10 min) | jadechem-colours.comdimacolor.com |
| Light Fastness | 5-7 | jadechem-colours.comdimacolor.com |
Mentioned Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 164560 |
| 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 74151 |
| 3-Oxo-N-phenylbutanamide | 7742 |
| Chromium | 23976 |
| Ethanol | 702 |
| Acetone | 180 |
| Chloroform | 6212 |
| Sulfuric acid | 1118 |
| Solvent Yellow 43 | 6437363 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8S.Cr/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;+3/p-3/b14-9-,19-18?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBUCPEWVZMDF-FSWMPYTFSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])/[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11CrN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-55-2 | |
| Record name | Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato(3-))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium, [2-(hydroxy-.kappa.O)-5-nitro-3-[2-[2-(oxo-.kappa.O)-1-[(phenylamino)carbonyl]propyl]diazenyl-.kappa.N1]benzenesulfonato(3-)]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [3-[[1-[anilinocarbonyl]-2-oxopropyl]azo]-2-hydroxy-5-nitrobenzene-1-sulphonato(3-)]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Solvent Yellow 19
Established Synthetic Routes for Solvent Yellow 19
The traditional synthesis of this compound is a well-established process rooted in fundamental organic chemistry reactions. The primary method involves a two-step sequence of diazotization followed by a coupling reaction. chemicalbook.com
Diazotization and Coupling Reactions in this compound Synthesis
The synthesis commences with the diazotization of an aromatic amine. In the case of this compound, the starting material is 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid. chemicalbook.com This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. chemicalbook.comenvironmentclearance.nic.in This intermediate is highly reactive and is immediately used in the subsequent step.
The second stage is the coupling reaction, where the freshly prepared diazonium salt is reacted with a coupling agent. For this compound, the coupling component is 3-Oxo-N-phenylbutanamide (acetoacetanilide). chemicalbook.com This reaction results in the formation of an azo compound, which is the foundational chromophore of the dye. The final step involves chelation with a chromium salt to form the stable metal complex dye, this compound. chemicalbook.com
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters. Key factors that are optimized include temperature, pH, and the stoichiometry of the reactants.
Temperature: Diazotization reactions are typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt. environmentclearance.nic.ingoogle.com
pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. An acidic environment is necessary for the formation of the diazonium salt, while the coupling reaction is often carried out under specific pH conditions to facilitate the electrophilic attack of the diazonium ion on the coupling component. environmentclearance.nic.in
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. google.comnih.gov
| Parameter | Optimized Condition | Rationale |
| Temperature | 0-5 °C | Stabilizes the diazonium salt, preventing decomposition. environmentclearance.nic.ingoogle.com |
| pH | Acidic for diazotization | Promotes the formation of the nitrous acid and the diazonium ion. environmentclearance.nic.in |
| pH | Controlled for coupling | Optimizes the reactivity of the coupling component. environmentclearance.nic.in |
| Reactant Ratio | Near-equimolar | Ensures complete reaction and minimizes side products. |
Novel Synthetic Approaches for Analogues and Derivatives of this compound
Research continues to explore new synthetic pathways for this compound and its derivatives, aiming to enhance its properties or to develop more environmentally friendly manufacturing processes.
Design and Synthesis of Structurally Modified this compound Derivatives
The modification of the basic this compound structure can lead to the development of new dyes with altered properties, such as different shades, improved fastness, or enhanced solubility in specific solvents. This is often achieved by substituting the starting aromatic amine or the coupling agent with analogues containing different functional groups. For instance, the introduction of different substituents on the phenyl ring of the acetoacetanilide (B1666496) can modulate the electronic properties of the final dye molecule, thereby influencing its color and other characteristics. semanticscholar.org
Exploration of Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to apply green chemistry principles to the synthesis of this compound. This includes the use of less hazardous solvents, the development of catalytic systems to improve reaction efficiency, and the minimization of waste generation. nih.govgoogle.com For example, research into using deep eutectic solvents (DES) as a reaction medium for diazotization and coupling reactions presents a promising green alternative to traditional organic solvents. rsc.org
Strategies for Functionalization and Incorporation of this compound into Advanced Materials
The utility of this compound can be expanded by its functionalization and incorporation into various advanced materials, enhancing their properties or imparting new functionalities. rsc.org
Functionalization involves chemically modifying the this compound molecule to introduce specific reactive groups. mdpi.comacs.org These groups can then be used to covalently bond the dye to a polymer backbone or a material surface. This approach is crucial for applications where leaching of the dye is a concern. google.com
For instance, polymer-soluble dyes are specifically designed to dissolve in polymers, providing vibrant and long-lasting coloration for plastics. primachemicals.comdayglo.in By incorporating this compound into polymers such as polystyrene, polycarbonates, and acrylic resins, colored materials with high heat and light stability can be produced. dayglo.inprecisechem.com The functionalization of the dye ensures its permanent integration into the polymer matrix, preventing its migration and ensuring the durability of the color. google.com
| Material | Method of Incorporation | Resulting Property |
| Polymers (e.g., Polystyrene, Polycarbonate) | Dissolution during polymerization or processing | Integral and durable coloration. primachemicals.comdayglo.in |
| Coatings and Lacquers | Dissolution in the solvent base | Transparent or opaque colored films. chemicalbook.comxcwydyes.com |
| Ophthalmic Lenses | Copolymerization of a functionalized dye | Blue light filtering. google.com |
Spectroscopic Characterization and Optical Properties of Solvent Yellow 19
UV-Visible Spectroscopy of Solvent Yellow 19
UV-Visible spectroscopy is a primary technique for characterizing colored compounds like this compound. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher energy orbitals. For metal-complex azo dyes, the resulting spectrum is a composite of several electronic transitions. instras.com
The electronic spectrum of a metal-complex dye like this compound is typically characterized by high-intensity bands. These absorptions are generally not due to simple d-d transitions of the chromium ion, which are often weak, but arise from more intense electronic transitions involving the entire chromophoric system. instras.com The main absorption bands in such complexes typically originate from intraligand transitions, which are essentially the π→π* and n→π* transitions of the organic azo dye ligand, perturbed by coordination with the chromium ion. instras.comchemmethod.com
In addition to these intraligand transitions, metal-complex dyes can exhibit charge-transfer (CT) bands, which are often responsible for their intense color. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For Cr(III) azo complexes, intense bands observed in the UV-visible region are often attributed to LMCT transitions. osf.io For example, studies on similar Cr(III) azo dye complexes have reported intense absorption bands around 370-390 nm, which are assigned to these charge transfer phenomena. osf.ioresearchgate.net
The key electronic transitions expected for this compound are summarized below:
π→π Transitions:* High-energy transitions associated with the delocalized π-electron systems of the aromatic rings and the azo group (-N=N-) in the ligand. chemmethod.com
n→π Transitions:* Lower-energy transitions involving the non-bonding electrons on the nitrogen atoms of the azo group. researchgate.net
Charge-Transfer (CT) Transitions: Intense LMCT bands resulting from the transfer of electron density from the organic ligand to the d-orbitals of the Cr(III) center. instras.comosf.io
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-visible absorption bands when measured in different solvents. indexcopernicus.com This phenomenon is driven by differential solvation of the ground and excited electronic states of the dye molecule. scribd.com Since electronic transitions often involve a change in the molecule's dipole moment, the polarity of the solvent can stabilize one state more than the other, thus altering the energy gap for the transition. academie-sciences.fr
For azo dyes, particularly those with donor-acceptor character, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift"). indexcopernicus.combiointerfaceresearch.com This occurs when the excited state is more polar than the ground state, causing it to be stabilized to a greater extent by polar solvent molecules. Conversely, a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") can occur if the ground state is more polar and thus more stabilized by polar solvents. academie-sciences.fr
Fluorescence Spectroscopy of this compound
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. This technique provides information about the electronic excited states of a molecule.
Many organic ligands are fluorescent, but their emission properties can be significantly altered upon coordination with a metal ion. Complexation can lead to either fluorescence enhancement or quenching. medcraveonline.com Enhancement is often attributed to an increase in the structural rigidity of the ligand upon binding to the metal, which reduces energy loss through non-radiative pathways. medcraveonline.com
However, transition metal complexes, especially those with open d-shells like Cr(III), often exhibit quenching of ligand-based fluorescence. The presence of the paramagnetic metal center can introduce efficient pathways for non-radiative decay, such as intersystem crossing and energy transfer to the metal's d-orbitals. nih.gov
The luminescence of Cr(III) complexes themselves is possible, typically occurring as a long-lived phosphorescence from a spin-forbidden doublet excited state (²E). nih.gov The quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, for many Cr(III) complexes is often very low at room temperature in solution. nih.govcardiff.ac.uk However, specific ligand designs can lead to significantly higher quantum yields, with some Cr(III) polypyridine complexes reaching values as high as 11-20% in aqueous solution. nih.govacs.org Specific emission maxima and quantum yield data for this compound are not detailed in the surveyed literature, but a low quantum yield would be expected based on the general behavior of such complexes.
The fluorescence emission of a compound is highly sensitive to its environment. The polarity of the solvent can influence the emission wavelength and quantum yield. nih.gov For polar fluorophores, an increase in solvent polarity often stabilizes the excited state, leading to a red shift in the emission spectrum. chalcogen.ro The solvent can also affect the rates of non-radiative decay, thereby altering the fluorescence intensity. nih.gov For metal complexes, the solvent can directly coordinate with the metal center or interact with the ligands, changing the complex's geometry and the energy of its excited states. nih.gov
Concentration can also have a profound effect on fluorescence intensity. At high concentrations, a phenomenon known as concentration quenching or self-quenching can occur, leading to a decrease in fluorescence intensity. This is often due to the formation of non-fluorescent aggregates or energy transfer between dye molecules.
While studies have been conducted on the fluorescence of various azo dyes and metal complexes in different solvents chalcogen.ronih.govresearchgate.net, specific data regarding the solvent and concentration effects on the fluorescence of this compound is not available in the cited literature.
Infrared and Nuclear Magnetic Resonance Spectroscopic Elucidation of this compound
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the molecular structure of a compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. The ligand is formed from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid and 3-Oxo-N-phenylbutanamide. chemicalbook.comchemicalbook.com Coordination with chromium would cause shifts in the vibrational frequencies of the groups involved in binding, such as the C=O and hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of structural elucidation for organic molecules. However, its application to paramagnetic compounds like this compound is highly complex. The Cr(III) center is a paramagnetic d³ ion, and the unpaired electrons cause significant changes in the NMR spectrum. acs.org Protons in paramagnetic molecules experience large chemical shifts (hyperfine shifts) and extremely rapid nuclear relaxation, which leads to very broad resonance signals. nih.govtamu.edu
Due to this severe broadening, standard ¹H or ¹³C NMR spectra are often difficult to obtain or interpret, with signals sometimes broadened beyond detection. acs.orgresearchgate.net Specialized techniques and quantum chemical calculations are typically required to assign the observed signals and relate them to the molecular structure. acs.orgcdnsciencepub.com These calculations can predict the Fermi contact term, which is often the dominant contribution to the paramagnetic shift, allowing for a correlation between calculated spin densities and experimental shifts. acs.org Therefore, a standard, well-resolved NMR spectrum for this compound would not be expected.
Vibrational Analysis via FTIR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. unimi.itmdpi.com The FT-IR spectrum of a compound is unique and serves as a molecular fingerprint. unimi.it In the analysis of organic pigments, FT-IR is instrumental in identifying the chemical composition by detecting the absorption of infrared radiation corresponding to transitions between vibrational energy levels. unimi.it
For azo compounds, which are characterized by the -N=N- functional group, FT-IR spectroscopy reveals characteristic vibrational bands. While specific FT-IR data for this compound is not detailed in the provided results, general principles of vibrational analysis for similar compounds can be discussed. For instance, in azo pigments, the azo stretching vibration typically appears in the region of 1600 and 1382 cm⁻¹. morana-rtd.com Additionally, vibrations associated with aromatic rings and other functional groups within the molecule would be present. mdpi.commorana-rtd.com For example, a study on cefoperazone, which contains a nitrogen ring, showed various vibrational modes including out-of-plane deformation of the entire ring at 212 cm⁻¹ and double-twisting vibrations within the ring at 664 cm⁻¹. mdpi.com The analysis of such spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of observed bands to specific molecular motions. mdpi.comua.ptprimescholars.com The solvent environment can also influence the vibrational frequencies, a factor that is often considered in detailed spectroscopic studies. researchgate.netacs.orgnih.gov
Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.govresearchgate.net It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).
For complex organic structures like dyes, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often employed to unequivocally determine the molecular structure. mdpi.comacdlabs.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) help to establish the connectivity between atoms within the molecule. researchgate.netmdpi.com
Advanced Spectroscopic Techniques for this compound Studies
Beyond fundamental structural characterization, advanced spectroscopic methods are employed to investigate the dynamic behavior of molecules like this compound, particularly their response to light absorption.
Time-Resolved Spectroscopic Investigations of Excited States
Time-resolved spectroscopy is used to study the dynamics of short-lived excited states generated upon photoexcitation. uzh.chunipr.it Techniques like time-resolved infrared (TRIR) spectroscopy and transient absorption spectroscopy provide insights into processes such as vibrational relaxation, intersystem crossing, and photoisomerization on timescales ranging from femtoseconds to milliseconds. unipr.itnih.gov
Upon absorption of a pump pulse, a molecule is promoted to an electronically excited state. unipr.it The subsequent evolution of the system is monitored by a probe pulse. unipr.it In TRIR, changes in the infrared spectrum reveal structural dynamics of the excited state. unipr.itnih.gov For instance, the appearance of new absorption bands (excited-state absorption) and the depletion of ground-state signals (ground-state bleach) are monitored over time. nih.govaip.org The analysis of these transient spectra can reveal the rates of vibrational energy transfer from the excited solute to the surrounding solvent, a process often referred to as cooling. unipr.it For some multibranched dyes, TRIR has been used to directly visualize excited-state symmetry breaking, a phenomenon that can be highly dependent on solvent polarity. nih.gov The decay of excited states can occur through various pathways, and time-resolved techniques are crucial for elucidating these complex mechanisms. epj-conferences.org
Application of Excitation-Emission Matrix Fluorescence Spectroscopy
Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a sensitive and powerful technique for characterizing fluorescent compounds. researchgate.nettandfonline.com It involves collecting a series of emission spectra at successive excitation wavelengths, resulting in a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity. researchgate.net This "fingerprint" is highly characteristic of a given fluorophore and can be used for both qualitative and quantitative analysis. researchgate.nettandfonline.comresearchgate.net
EEM spectroscopy is particularly useful for analyzing complex mixtures, as it can help to distinguish between different fluorescent components. researchgate.netresearchgate.net The technique has been successfully applied to the simultaneous determination of Solvent Yellow 124 and Solvent Red 19 in diesel oil. researchgate.netnih.gov By combining EEM with chemometric methods like partial least squares regression, researchers were able to quantify the dyes with low limits of detection and good precision. nih.gov The shape and position of the peaks in an EEM can provide information about the electronic transitions and the influence of the environment on the fluorescent molecule. nih.govaip.org Although many azo dyes are known for their toxicity and are not strongly fluorescent, some exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in aggregated states. nih.gov
Theoretical and Computational Investigations of Solvent Yellow 19
Quantum Chemical Approaches to Solvent Yellow 19 Structure and Reactivity
Quantum chemical methods are fundamental to understanding the molecular structure and predicting the reactivity of dyes like this compound. These approaches model the electronic behavior within the molecule to provide insights into its properties.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules in their ground state. For this compound, a DFT analysis would involve calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional conformation of the 4-(phenylazo)diphenylamine (B85614) structure. Furthermore, DFT calculations would yield electronic properties like total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's stability and polarity. However, specific studies applying DFT to this compound to provide these data points are not found in the searched scientific literature.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT for investigating the properties of molecules in their excited states. This method is particularly vital for dyes, as it allows for the prediction of their electronic absorption spectra (UV-Vis spectra). A TD-DFT calculation for this compound would identify the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the oscillator strengths of these transitions. This theoretical spectrum could then be compared with experimental data to understand the nature of the electronic excitations (e.g., n→π* or π→π* transitions) responsible for its yellow color. Research detailing TD-DFT calculations and predicted spectral data for this compound is not currently available.
Molecular Orbital Analysis of this compound
The analysis of molecular orbitals provides a deeper understanding of a molecule's chemical reactivity and its behavior in electronic processes.
Frontier Molecular Orbital (FMO) Theory and Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For this compound, analyzing the spatial distribution and energies of these orbitals would explain its electron transfer characteristics, which are fundamental to its function as a dye. Specific FMO analysis data for this compound, including HOMO-LUMO energy values, could not be located.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would identify the reactive sites on the molecule, highlighting the nitrogen atoms of the azo group and the amine as likely centers of negative potential and the hydrogen atoms as positive centers. This information is invaluable for predicting how the dye will interact with other molecules or surfaces. No published studies containing an MEP map for this compound were found.
Solvation Models and Intermolecular Interactions in this compound Systems
The properties and behavior of a dye are significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to simulate the effect of a solvent on a solute molecule. These models can be explicit (modeling individual solvent molecules) or implicit (treating the solvent as a continuous medium). Applying a solvation model, such as the Polarizable Continuum Model (PCM), to this compound would allow researchers to predict how its geometry, electronic structure, and absorption spectrum change in different solvents (solvatochromism). This is crucial for understanding its performance in various applications. A study of these interactions would also elucidate the nature of intermolecular forces (e.g., hydrogen bonding, van der Waals forces) between the dye and solvent molecules. Unfortunately, specific computational studies on the solvation of this compound are absent from the available literature.
Continuum Solvation Models (e.g., PCM) for Solvent Effects
The properties of a solute molecule are significantly influenced by the surrounding solvent. Continuum solvation models are an efficient class of computational methods used to describe these solvent effects. uni.lu Among the most widely used is the Polarizable Continuum Model (PCM). uni.lufishersci.be
In the PCM framework, the solvent is not represented by individual molecules but as a continuous, polarizable dielectric medium. The solute molecule is placed within a cavity carved out of this continuum. The charge distribution of the solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of the electrostatic contribution to the solvation free energy.
Different variations of the PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Screening Model (COSMO), which differ in how they calculate the apparent surface charges on the cavity. uni.luwikipedia.org These models are invaluable for studying solvatochromism, the phenomenon where the color of a compound changes with the polarity of the solvent. fishersci.be For a molecule like this compound, PCM calculations can predict how its absorption spectrum shifts when dissolved in various solvents, from nonpolar to polar.
Illustrative Data: PCM-Calculated Solvation Free Energy for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|
| Chloroform | 4.81 | -5.2 |
| Ethanol | 24.55 | -8.9 |
| Acetonitrile | 36.64 | -9.5 |
| Water | 78.39 | -10.3 |
This table presents hypothetical data illustrating how the solvation free energy of this compound, as a representative azo dye, would be expected to change with solvent polarity as calculated by a PCM model. The increasing negative value indicates stronger stabilization in more polar solvents.
Computational Studies on Optical and Photophysical Parameters of this compound
The color and photophysical properties of a dye are governed by its electronic structure. Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating these properties.
DFT is used to optimize the ground-state geometry of the molecule and to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the electronic excitation energy.
TD-DFT is then employed to calculate the electronic absorption spectrum, providing information on the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). These calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, and intramolecular charge transfer (ICT) character.
By performing these calculations in conjunction with a solvation model like PCM, it is possible to predict how the optical properties of this compound will change in different solvents, providing a theoretical basis for understanding its solvatochromic behavior. fishersci.be
Illustrative Data: Calculated Photophysical Parameters for this compound using TD-DFT
| Parameter | Gas Phase | In Ethanol (PCM) |
|---|---|---|
| HOMO Energy (eV) | -5.89 | -5.95 |
| LUMO Energy (eV) | -2.45 | -2.55 |
| HOMO-LUMO Gap (eV) | 3.44 | 3.40 |
| λmax (nm) | 410 | 425 |
| Oscillator Strength (f) | 0.98 | 1.05 |
This table presents hypothetical data from a DFT/TD-DFT calculation on this compound. It illustrates how the electronic properties and the maximum absorption wavelength are predicted to shift from the gas phase to a solvent environment, demonstrating a theoretical red-shift (bathochromic shift) in ethanol.
Degradation Pathways and Environmental Transformation of Solvent Yellow 19
Photodegradation Mechanisms of Solvent Yellow 19
Photodegradation involves the breakdown of chemical compounds by light energy, particularly from the ultraviolet spectrum of solar radiation.
The photolytic degradation of this compound (o-aminoazotoluene) has been shown to yield several smaller organic molecules. The primary reaction involves the addition of hydroxyl radicals to the azo group's double bond or to the aromatic rings, leading to the cleavage of the molecule. researchopenworld.com
In a study utilizing a NiCO2O4 doped Bi2O2CO3 nanocomposite as a photocatalyst under UV irradiation, the concentration of o-aminoazotoluene (B45844) was reduced from 293.6 mg/L to 46.98 mg/L, achieving an 84% removal efficiency. researchopenworld.com The process resulted in the formation of several degradation products. researchopenworld.com Another study using lanthanum-doped ZnO nanocomposites also demonstrated effective photodegradation of o-aminoazotoluene. multiresearchjournal.com
Key identified photolytic degradation products include:
hydroxy-OAT (I) researchopenworld.com
4′-hydroxy-OAAT researchopenworld.com
2′-hydroxymethyl-3-methyl-4-aminoazobenzene researchopenworld.com
4,4′-bis(otolylazo)-2,2′-dimethylazoxybenzene researchopenworld.com
The table below summarizes the reduction in concentration of these metabolites during a photooxidation experiment.
| Metabolite of o-aminoazotoluene (OAAT) | Initial Concentration (mg/L) | Final Concentration after 60 min (mg/L) |
|---|---|---|
| hydroxy-OAT (I) | 293.6 | 58.72 |
| 4′-hydroxy-OAAT | 293.6 | 79.27 |
| 2′-hydroxymethyl-3-methyl-4-aminoazobenzene | 293.6 | 85.14 |
| 4,4′-bis(otolylazo)-2,2′-dimethylazoxybenzene | 293.6 | 117.44 |
Data sourced from a study on photooxidation using Ni-BiO nanocomposite catalysts. researchopenworld.com
Biological Degradation of this compound and Related Azo Dyes
Biological degradation utilizes microorganisms and their enzymatic systems to break down complex organic molecules. For azo dyes, this process is often a multi-step sequence involving different metabolic conditions.
The critical first step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. mdpi.com This reaction is catalyzed by enzymes known as azoreductases, which are produced by a wide variety of microorganisms. researchgate.net Azoreductases transfer electrons from electron donors like NADH or FADH2 to the azo dye, which acts as the electron acceptor. e-ijep.co.in This enzymatic reduction breaks the –N=N– bond, resulting in the formation of colorless aromatic amines, which are often the primary degradation products. mdpi.com The process is generally more efficient under anaerobic (oxygen-deficient) conditions, as oxygen can compete with the azo dye for the reducing equivalents (electrons), thereby inhibiting the azoreductase activity. researchgate.net
Microbial decolorization of azo dyes is most effective using a sequential or combined anaerobic-aerobic process. researchgate.net
Anaerobic Degradation: In the absence of oxygen, bacteria utilize azoreductases to break the azo bond of this compound. This initial step is responsible for the decolorization of the dye. The breakdown of this compound (4-Amino-2',3-dimethylazobenzene) is expected to yield two primary aromatic amines: o-toluidine (B26562) and 2,5-diaminotoluene.
Aerobic Degradation: The aromatic amines produced during the anaerobic phase are often resistant to further degradation without oxygen. However, under aerobic conditions, different microbial enzymatic systems can mineralize these amines, breaking down the aromatic rings into simpler, less harmful compounds like carbon dioxide and water. researchgate.net Therefore, a two-step process, starting with anaerobic decolorization followed by aerobic treatment of the resulting amines, is considered an effective strategy for the complete biodegradation of azo dyes. mst.dk Studies have shown that some yellow pigments are particularly susceptible to bacterial degradation compared to other colors due to their organic nature. pcimag.com
Advanced Oxidation Processes for this compound Removal
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.comijcce.ac.ir These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of recalcitrant organic pollutants, including dyes like this compound, into simpler and less toxic substances. mdpi.comijcce.ac.ir
AOPs can be broadly categorized into non-photochemical and photochemical processes. researchgate.net Common AOPs include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. ijcce.ac.ir The efficiency can be enhanced with UV light (photo-Fenton), which promotes the recycling of Fe³⁺ back to Fe²⁺ and contributes to H₂O₂ photolysis. mdpi.com
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with dye molecules. sswm.info Its effectiveness can be significantly increased at higher pH or in combination with UV light or H₂O₂, which promotes the decomposition of ozone into hydroxyl radicals. sswm.infosciencepublishinggroup.com
UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet light is an effective way to generate hydroxyl radicals for pollutant degradation. sswm.info
Heterogeneous Photocatalysis: This process involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net
Studies have demonstrated the effectiveness of AOPs for the removal of this compound (o-aminoazotoluene). In one study, a photocatalytic process using a NiCO2O4 doped Bi2O2CO3 nanocomposite achieved an 84% removal of the dye. researchopenworld.com Another investigation using La-ZnO nanocomposites reported a 93% removal of 2-methoxy-5-methylaniline (B41322) and 84% removal of o-aminoazotoluene after 60 minutes of photooxidation. researchopenworld.commultiresearchjournal.com These processes work by mineralizing the dye into smaller molecules, as detailed in the photodegradation section.
Photocatalytic Degradation of this compound (e.g., Nanoparticle-Mediated)
Photocatalysis is a prominent AOP that utilizes semiconductor nanoparticles and a light source to degrade organic pollutants. acs.orgmdpi.com While specific studies on this compound are limited, the general mechanism for the degradation of azo dyes is well-established and can be applied.
The process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon absorbing photons with energy equal to or greater than its bandgap, generates electron-hole pairs (e⁻/h⁺). mdpi.comresearchgate.net These charge carriers migrate to the catalyst surface and initiate a series of redox reactions. acs.org
Mechanism of Nanoparticle-Mediated Photocatalytic Degradation:
Photoexcitation: A semiconductor nanoparticle (e.g., TiO₂) absorbs UV or visible light, promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. acs.orgresearchgate.net
Generation of Reactive Oxygen Species (ROS):
The highly oxidative hole (h⁺) can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). acs.orgmdpi.com
The electron (e⁻) in the conduction band can reduce molecular oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻). mdpi.comresearchgate.net
Dye Degradation: The highly reactive •OH radicals are powerful oxidizing agents that attack the this compound molecules. mdpi.comacs.org This non-selective attack leads to the cleavage of the chromophoric azo bond (–N=N–) and the aromatic rings, resulting in the decolorization of the solution and the formation of intermediate compounds. mdpi.com
Mineralization: Ideally, continued oxidation of these intermediates leads to their complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions. mdpi.com
Fenton and Photo-Fenton Processes for this compound Degradation
The Fenton process is another effective AOP that employs a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govufsm.br The photo-Fenton process enhances this reaction through the use of UV-visible light. jasetj.comacs.org
Fenton Reaction Mechanism: The core of the Fenton process is the reaction between Fe²⁺ and H₂O₂, which generates hydroxyl radicals and ferric ions (Fe³⁺). researchgate.netufsm.br
Equation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The process is most effective under acidic conditions (typically around pH 3) to prevent the precipitation of ferric hydroxide. nih.gov The generated •OH radicals then oxidize the organic dye molecules. nih.gov
Photo-Fenton Process: The efficiency of the Fenton process can be significantly increased by irradiation with UV light. researchgate.netacademie-sciences.fr This enhancement is due to two primary effects:
Photoreduction of Fe³⁺: UV light promotes the reduction of Fe³⁺ back to Fe²⁺, regenerating the catalyst and allowing for the continued production of •OH radicals. researchgate.netacademie-sciences.fr
Photolysis of H₂O₂: UV radiation can also directly cleave H₂O₂ molecules to form additional hydroxyl radicals. researchgate.net
Studies on various industrial dyes have shown that the photo-Fenton process is generally more efficient and cost-effective for color and chemical oxygen demand (COD) removal compared to the conventional Fenton process or H₂O₂/UV treatment alone. jasetj.comacs.org For example, in the degradation of brilliant golden yellow dye, the photo-Fenton process proved to be more efficient than the Fenton process alone. jasetj.com
Table 1: Comparison of Fenton and Photo-Fenton Processes for Pollutant Degradation
| Feature | Fenton Process | Photo-Fenton Process |
|---|---|---|
| Reagents | Fe²⁺ + H₂O₂ | Fe²⁺ + H₂O₂ + UV Light |
| Primary Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Enhanced •OH production via Fe²⁺ regeneration and H₂O₂ photolysis researchgate.net |
| Optimal pH | Acidic (typically ~3) nih.gov | Acidic (typically ~3) acs.org |
| Efficiency | Effective | Generally higher degradation and mineralization rates jasetj.comacademie-sciences.fr |
| Key Advantage | Simple setup | Faster reaction, higher efficiency, catalyst regeneration researchgate.net |
Ozonation and Other Chemical Oxidation Methods
Ozonation is a chemical oxidation process that utilizes ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules. researchgate.net Ozone can react with pollutants through two primary pathways:
Direct Oxidation: Molecular ozone can directly attack the chromophoric groups of the dye molecule, such as the azo bond. This reaction is more selective and is predominant at lower pH values. jwent.net
Indirect Oxidation: In aqueous solutions, particularly at higher pH, ozone decomposes to form highly reactive hydroxyl radicals (•OH). jwent.net This indirect pathway involves a non-selective attack on the organic molecules, often leading to more complete degradation.
Environmental Fate Modeling of this compound Analogs
Due to limited empirical data on the environmental fate of this compound, modeling and read-across approaches using data from analogous azo solvent dyes are necessary. researchgate.netcanada.ca These models use the physicochemical properties of substances to predict their distribution and transformation in the environment.
Partitioning Behavior in Environmental Compartments
The partitioning behavior of a chemical describes how it distributes itself between different environmental media such as water, soil, sediment, and air. acs.org This is largely governed by properties like water solubility and the octanol-water partition coefficient (Kow).
Azo solvent dyes, in general, are hydrophobic substances with low water solubility. canada.ca This suggests that if released into the environment, they are likely to adsorb to organic matter in soil and sediment rather than remaining dissolved in the water column.
The octanol-water partition coefficient (log Kow) is a key parameter for modeling this behavior. While specific experimental data for this compound is scarce, estimated log Kow values for analogous non-ionic azo dyes are very high, indicating a strong tendency to partition into organic phases. mst.dk
Table 2: Estimated Physicochemical Properties of Analogous Solvent Dyes
| Compound | CAS RN | Estimated Log Kow | Water Solubility | Reference |
|---|---|---|---|---|
| Solvent Yellow 1 | 60-09-3 | 3.62 (Kow = 420) | Low | mst.dk |
| Solvent Yellow 2 | 60-11-7 | 4.05 (Kow = 11,220) | Low | mst.dk |
| This compound | 10343-55-2 | No data available | Insoluble worlddyevariety.comchemicalbook.com | worlddyevariety.comchemicalbook.com |
Note: Kow values are estimated.
This high hydrophobicity suggests that this compound and its analogs are expected to have low mobility in soil and will preferentially adsorb to suspended solids and sediment in aquatic environments. nih.gov Volatilization from water or soil surfaces is not considered an important fate process. nih.gov
Transformation in Aquatic and Sediment Systems
Available data indicate that azo solvent dyes tend to persist in water, soil, and sediment under aerobic conditions. canada.ca However, under anaerobic conditions, which are often found in deeper layers of sediment, they have the potential to undergo transformation. canada.ca
The primary anaerobic transformation pathway for azo dyes is the reductive cleavage of the azo bond (–N=N–). canada.camst.dk This biodegradation process breaks the molecule into its constituent aromatic amines, which may have their own distinct environmental and toxicological profiles. canada.ca Kinetic studies on other aromatic azo compounds in anaerobic sediment/water systems have confirmed this degradation pathway. researchgate.net The transformation of dyes and related compounds in anoxic sediment is a recognized degradation route. acs.org Therefore, while this compound is expected to be persistent, its accumulation in anaerobic sediments could lead to the formation of potentially hazardous aromatic amine degradation products. canada.ca
Advanced Analytical Techniques for Solvent Yellow 19 Detection and Quantification
Chromatographic Methods for Solvent Yellow 19 Analysis
Chromatography is a fundamental separation science that is indispensable for the analysis of complex mixtures. For a compound like this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct but crucial roles.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. researchgate.netbasicmedicalkey.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column. libretexts.org
In the analysis of azo dyes, reversed-phase HPLC is frequently the method of choice. ncsu.edudtic.mil In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. dtic.mildtic.mil The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column.
The development of an HPLC method involves optimizing several parameters to achieve adequate separation (resolution) in a minimal amount of time. researchgate.net Key parameters include the column type, mobile phase composition, flow rate, and detector settings. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate multiple components in a sample with varying polarities. ncsu.edu Detection is commonly performed using a UV-Visible or a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at a specific wavelength. europa.eunih.gov For Solvent Yellow dyes, detection is typically performed in the visible range, often between 400 and 450 nm. europa.eu
Table 1: Typical HPLC Parameters for Azo Dye Analysis
| Parameter | Typical Specification | Function |
|---|---|---|
| Column | Reversed-Phase C18 (Octadecylsilane) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with pH modifiers (e.g., phosphoric acid). ncsu.edudtic.milnajah.edu | Carries the sample through the column; its composition controls retention and selectivity. |
| Elution Mode | Isocratic or Gradient ncsu.edu | Isocratic uses a constant mobile phase composition, while gradient elution varies the composition to improve separation of complex mixtures. |
| Detector | UV-Visible or Photodiode Array (PDA) | Measures absorbance of the analyte as it elutes from the column for quantification. |
| Detection Wavelength | ~410 - 450 nm for yellow dyes europa.eu | Wavelength of maximum absorbance (λmax) for the target analyte to ensure maximum sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. youtube.comnih.gov GC is suitable for compounds that are volatile and thermally stable. sigmaaldrich.com While large azo dye molecules like this compound are generally non-volatile and may decompose at the high temperatures required for GC analysis, the technique is invaluable for identifying specific degradation products. gcms.cz
A critical application of GC-MS in the context of azo dyes is the identification of carcinogenic aromatic amines, which can be formed by the reductive cleavage of the azo bond (-N=N-). gcms.cz Regulatory methods often require testing for the presence of these restricted amines. In this procedure, the dye is chemically reduced, and the resulting extract is analyzed by GC-MS. The gas chromatograph separates the various amines present in the mixture, and the mass spectrometer fragments each component, producing a unique mass spectrum that acts as a chemical fingerprint for definitive identification. gcms.czlibretexts.org The mass spectrum can be compared against spectral libraries for confirmation. emerypharma.com
Table 2: Representative GC-MS Conditions for Azo Dye Cleavage Products
| Parameter | Typical Specification | Function |
|---|---|---|
| Column | Mid-polarity capillary column (e.g., Rxi-35Sil MS) gcms.cz | Stationary phase that separates the target analytes (aromatic amines). |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase that carries the vaporized sample through the column. |
| Injection Mode | Splitless | Ensures the entire injected sample is transferred to the column, maximizing sensitivity for trace analysis. |
| Ionization Source | Electron Ionization (EI) | Bombards the analyte molecules with electrons, causing fragmentation into characteristic ions. youtube.com |
| Mass Analyzer | Quadrupole or Ion Trap libretexts.org | Separates the fragment ions based on their mass-to-charge ratio (m/z). |
Spectrometric Methods for this compound Quantification
Spectrometric methods measure the interaction of electromagnetic radiation with a substance and are widely used for quantitative analysis. For this compound, fluorescence spectroscopy and UV-Visible spectrophotometry are particularly relevant.
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state, and then emits a photon as it returns to the ground state. usgs.gov Fluorescence spectroscopy is an exceptionally sensitive technique, capable of detecting fluorescent compounds at very low concentrations. researchgate.net
While not all dyes are fluorescent, many are, and some yellow dyes are known to exhibit fluorescence in the yellow-orange part of the spectrum. usgs.govcolorbloomdyes.com For instance, the synthetic food dyes Sunset Yellow and Tartrazine show fluorescence emission peaks at 576 nm and 569 nm, respectively. researchgate.net If this compound possesses native fluorescence or can be derivatized to a fluorescent product, this technique can be employed for its trace-level detection. The method is highly selective because it involves two specific wavelengths: an excitation wavelength and an emission wavelength, and not all compounds that absorb light will fluoresce.
Table 3: Example Fluorescence Characteristics of Yellow Azo Dyes
| Compound | Excitation Wavelength Range (nm) | Peak Emission Wavelength (λem) (nm) |
|---|---|---|
| Sunset Yellow researchgate.net | 310 - 400 | 576 |
| Tartrazine researchgate.net | 310 - 400 | 569 |
UV-Visible spectrophotometry is a robust and widely accessible technique for determining the concentration of colored compounds in solution. unt.eduyoutube.com It operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. hkust-gz.edu.cn
To determine the concentration of this compound, a series of standard solutions of known concentrations are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is the wavelength where the compound absorbs light most strongly, providing the highest sensitivity. youtube.com A calibration curve is then constructed by plotting absorbance versus concentration. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. hkust-gz.edu.cn The nature of the solvent is an important consideration, as solvent polarity can influence the position and intensity of the absorption bands. vlabs.ac.innih.gov
Table 4: Principle of Concentration Determination using Beer-Lambert Law
| Component | Description |
|---|---|
| Beer-Lambert Law Equation | A = εbc (where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration) |
| Measurement Wavelength (λmax) | The specific wavelength at which the analyte shows maximum light absorption. For yellow dyes, this is typically in the 400-450 nm range. |
| Calibration Curve | A linear plot of Absorbance vs. Concentration for a series of standard solutions. The concentration of an unknown is found from this plot. |
Chemometric Approaches in this compound Analytical Studies
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.net When analyzing this compound using techniques like spectroscopy or chromatography, a large amount of data is generated. Chemometrics provides the tools to process this data for purposes such as classification, pattern recognition, and multivariate calibration.
In the context of dye analysis, chemometric techniques like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Discriminant Analysis (DA) can be applied to spectroscopic data. researchgate.netacs.org For example, a study on yellow polyester (B1180765) fibers dyed with varying concentrations of the same dye utilized these methods to analyze visible spectra. The findings showed that while visual differentiation was difficult, chemometric analysis could successfully classify the fibers into low, medium, and high dye-loading groups with high accuracy. researchgate.net PCA can reduce the dimensionality of the spectral data, highlighting the principal variations, while HCA and DA can be used to group or classify samples based on these spectral differences. This approach can be highly valuable in forensic science and quality control to compare samples in a statistically robust manner. researchgate.net
Table 5: Chemometric Techniques in Dye Analysis
| Technique | Abbreviation | Purpose in Analytical Studies |
|---|---|---|
| Principal Component Analysis | PCA | Reduces the complexity of multivariate data (e.g., spectra) to reveal patterns, trends, and outliers. researchgate.net |
| Agglomerative Hierarchical Clustering | AHC / HCA | Groups samples into clusters based on the similarity of their chemical data, revealing natural groupings within a dataset. researchgate.netacs.org |
| Discriminant Analysis | DA | Builds a predictive model to classify samples into predefined groups based on their measured characteristics. researchgate.net |
Multivariate Data Analysis for Complex Mixtures
When this compound is present in a mixture with other dyes, solvents, or matrix components, traditional univariate analysis may fail to provide accurate quantification due to signal overlap and interferences. Multivariate data analysis, a branch of chemometrics, utilizes mathematical and statistical algorithms to extract meaningful information from complex chemical data. researchgate.net These techniques can analyze multiple variables (e.g., absorbance at different wavelengths) simultaneously, enabling the quantification of individual components in a mixture. spectroscopyonline.com
Principal Component Analysis (PCA) is a widely used multivariate technique for identifying patterns and reducing the dimensionality of large datasets. catalysisconsulting.co.ukmdpi.com In the context of solvent and dye analysis, PCA can transform the original variables (e.g., spectral data) into a new set of uncorrelated variables called principal components (PCs). researchgate.net The first few PCs often capture the most significant variance in the data, allowing for the visualization of similarities and differences between samples and the identification of underlying patterns. catalysisconsulting.co.ukresearchgate.net This approach is valuable for classifying solvents or detecting the presence of contaminants in a mixture. catalysisconsulting.co.uk
Partial Least Squares (PLS) Regression is another powerful chemometric tool, particularly suited for quantitative analysis. researchgate.net PLS builds a regression model between the spectral data (predictor variables) and the concentration of the analyte of interest (response variable). nih.gov It is effective even when there is a high degree of correlation between the predictor variables, a common occurrence in spectroscopy. researchgate.net A notable application is the simultaneous determination of Solvent Yellow 124 and Solvent Red 19 in diesel oil using fluorescence spectroscopy combined with PLS regression. nih.gov This methodology successfully quantified both dyes, demonstrating the power of PLS in resolving complex mixtures without extensive sample separation. nih.gov
The table below illustrates the application of PLS in the simultaneous determination of two solvent dyes, showcasing the predictive accuracy of the model.
| Analyte | Analytical Technique | Multivariate Method | Root Mean Square Error of Prediction (RMSEP) | Limit of Detection (LOD) (mg L⁻¹) | Relative Standard Deviation (RSD) |
|---|---|---|---|---|---|
| Solvent Red 19 | Fluorescence Spectroscopy | Partial Least Squares (PLS) | 0.223 | 0.048 | 3.23% |
| Solvent Yellow 124 | Fluorescence Spectroscopy | Partial Least Squares (PLS) | 0.263 | 0.042 | 2.33% |
Data derived from a study on simultaneous determination of solvent dyes in diesel oil. nih.gov
Calibration and Validation of Analytical Methodologies
To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. srce.hr Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of this compound. iupac.org The International Council for Harmonisation (ICH) provides widely accepted guidelines (specifically Q2(R1)) for the validation of analytical procedures. altabrisagroup.comich.org Key validation parameters include accuracy, precision, linearity, range, and detection and quantitation limits. altabrisagroup.com
Accuracy refers to the closeness of the test results to the true value. ich.org It is typically assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte (recovery studies). ich.org Accuracy is often expressed as the percent recovery of the known amount. ich.org
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com It is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. altabrisagroup.com
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). altabrisagroup.com
Reproducibility: Assesses the precision between different laboratories. altabrisagroup.com Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. altabrisagroup.com
Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically determined by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis. ich.org The correlation coefficient (r) or coefficient of determination (R²) should be close to 1 (e.g., >0.995) to demonstrate linearity. altabrisagroup.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjuniperpublishers.com These limits are crucial for analyzing trace amounts of this compound. They can be estimated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com
LOD ≈ 3.3 × (Standard Deviation of the Response / Slope) sepscience.com
LOQ ≈ 10 × (Standard Deviation of the Response / Slope) sepscience.com
The table below summarizes the key parameters for analytical method validation.
| Validation Parameter | Description | Common Assessment Method | Typical Acceptance Criterion (ICH) |
|---|---|---|---|
| Accuracy | Closeness of test results to the true value. ich.org | Analysis of a certified reference material or spike/recovery studies. ich.org | Reported as % recovery or difference from the true value. ich.org |
| Precision | Agreement among repeated measurements. altabrisagroup.com | Statistical analysis (RSD%) of results from repeatability and intermediate precision studies. altabrisagroup.com | RSD typically below 2% for assay methods. altabrisagroup.com |
| Linearity | Proportionality of the signal to the analyte concentration. ich.org | Regression analysis of at least 5 standard concentrations. ich.org | Correlation coefficient (r) > 0.995. altabrisagroup.com |
| Range | Concentration interval where the method is accurate, precise, and linear. ich.org | Confirmed by linearity, accuracy, and precision data. ich.org | Typically 80-120% of the test concentration for assays. altabrisagroup.com |
| Limit of Detection (LOD) | Lowest concentration that can be detected. juniperpublishers.com | Based on signal-to-noise ratio (typically 3:1) or the calibration curve's slope and standard deviation. juniperpublishers.comsepscience.com | Demonstrates the method can detect the analyte. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. juniperpublishers.com | Based on signal-to-noise ratio (typically 10:1) or the calibration curve's slope and standard deviation. juniperpublishers.comsepscience.com | Demonstrates the method can quantify the analyte with acceptable accuracy and precision. |
Conclusion and Future Research Directions
Synthesis of Novel Solvent Yellow 19 Derivatives with Tailored Optical and Chemical Properties
The synthesis of novel derivatives of this compound presents a promising avenue for creating colorants with specific, enhanced characteristics. By strategically modifying the core molecular structure, researchers can tune the optical properties, such as color shade and light fastness, as well as chemical properties like solubility and thermal stability. mdpi.comrsc.org For instance, the introduction of different functional groups, such as halogens or alkyl chains, onto the aromatic rings could lead to derivatives with improved performance in specialized applications like high-performance plastics or advanced coatings. mdpi.com The development of greener synthetic routes, potentially utilizing bio-based solvents and catalyst-free conditions, is another critical area of research that aligns with the principles of sustainable chemistry. acs.orgresearchgate.net
Elucidation of Complex Degradation Pathways and By-product Formation
A comprehensive understanding of the degradation of this compound under various environmental conditions is crucial for assessing its long-term impact. Azo dyes, in general, can undergo degradation through reductive or oxidative cleavage of the azo bond, leading to the formation of aromatic amines. nih.gov Future research should focus on detailed mechanistic studies to identify the specific degradation pathways of this compound and its derivatives. This includes investigating the influence of factors such as pH, temperature, microbial activity, and UV radiation on the degradation process. nih.govrsc.org The identification and characterization of all major and minor degradation by-products are essential for a complete environmental risk assessment.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
The synergy between computational modeling and experimental techniques offers a powerful approach to deepen our understanding of this compound. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be employed to predict molecular structures, electronic properties, and reactivity, providing insights into the mechanisms of synthesis and degradation. acs.orgnih.gov These theoretical predictions can then be validated and refined through advanced experimental techniques. For example, techniques like high-resolution mass spectrometry and advanced NMR spectroscopy can be used for the precise identification of reaction intermediates and degradation products. nih.gov This integrated approach can accelerate the design of new dyes with desired properties and provide a more accurate picture of their environmental behavior. mdpi.comnih.gov
Exploration of Emerging and Niche Applications for this compound and its Analogs
While this compound is well-established in traditional applications, there is potential for its use in emerging and niche technologies. jadechem-colours.commade-in-china.com Research into novel applications could include its use in functional materials, such as organic electronics or sensor technologies. researchgate.net The development of analogs with specific functionalities could open up possibilities in areas like fluorescent probes or security inks. Furthermore, exploring the use of this compound in more sustainable applications, such as in biodegradable plastics or eco-friendly printing processes, would be a valuable direction for future research. acs.org The investigation of its behavior in different solvent systems and its compatibility with new materials will be key to unlocking these potential applications. acs.orghuji.ac.il
Q & A
Q. What are the critical parameters for optimizing the synthesis of Solvent Yellow 19 in laboratory settings?
Methodological Answer:
- Key parameters include reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF enhance yield), and stoichiometric ratios of precursors (e.g., diazonium salt coupling agents).
- Purification steps (e.g., recrystallization in ethanol) must ensure ≥95% purity, validated via HPLC .
- Reproducibility requires strict control of pH (6.5–7.5) and exclusion of oxygen to prevent side reactions .
Q. How can researchers validate the identity and purity of this compound post-synthesis?
Methodological Answer:
- Use UV-Vis spectroscopy (λmax ~420 nm in ethanol) and FT-IR (characteristic azo group peaks at 1500–1600 cm⁻¹) for structural confirmation .
- Purity assessment via TLC (Rf ~0.6 in hexane:ethyl acetate 3:1) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Quantitative HPLC with a C18 column (retention time ~8.2 min) and calibration against certified standards .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
Methodological Answer:
- Wear nitrile gloves (0.4 mm thickness) and chemical-resistant lab coats to prevent dermal exposure .
- Use fume hoods to avoid inhalation of particulate matter; store in airtight containers away from light to prevent degradation .
- Dispose of waste via neutralization (pH 7) followed by incineration to minimize environmental contamination .
Advanced Research Questions
Q. How can conflicting spectral data for this compound across studies be resolved?
Methodological Answer:
- Conduct comparative analysis using standardized solvents (e.g., ethanol vs. DMSO) to assess solvent-polarity effects on UV-Vis absorption .
- Validate instrumentation calibration with certified reference materials (e.g., NIST-traceable standards) to rule out equipment bias .
- Replicate experiments under inert atmospheres (argon/nitrogen) to confirm if oxidation artifacts explain discrepancies .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Implement statistical design of experiments (DoE) to identify critical factors (e.g., stirring rate, cooling time) affecting yield and purity .
- Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
- Establish a quality control protocol with acceptance criteria (e.g., HPLC area% ≥98.5%, residual solvent <0.1%) .
Q. How should researchers design studies to assess this compound’s photostability under varying environmental conditions?
Methodological Answer:
- Expose samples to controlled UV light (e.g., 365 nm, 500 W/m²) and measure degradation kinetics via LC-MS to identify photolytic byproducts .
- Simulate environmental conditions (humidity: 30–90%, temperature: 20–40°C) to model real-world stability .
- Use Arrhenius plots to extrapolate shelf-life predictions under standard storage conditions .
Q. What methodologies are recommended for resolving contradictory toxicity profiles of this compound in ecotoxicological studies?
Methodological Answer:
- Perform comparative bioassays (e.g., Daphnia magna vs. algal growth inhibition tests) using ISO-standardized protocols to control for species sensitivity .
- Analyze impurity profiles (e.g., trace heavy metals, residual solvents) that may confound toxicity results .
- Validate findings via inter-laboratory studies to isolate methodological vs. compound-specific effects .
Data Reporting and Reproducibility
Q. What metadata is critical for ensuring reproducibility in this compound research?
Methodological Answer:
Q. How should researchers address outliers in this compound’s solubility data across solvents?
Methodological Answer:
- Re-test solubility using saturated solutions filtered at equilibrium (24 hr agitation, 25°C) .
- Compare results with computational predictions (e.g., COSMO-RS simulations) to identify physicochemical anomalies .
- Publish full solubility curves (concentration vs. temperature) rather than single-point measurements .
Future Research Directions
Q. What gaps exist in understanding this compound’s interactions with polymeric matrices?
Methodological Answer:
- Investigate compatibility with common polymers (e.g., PVC, PET) via accelerated aging tests (60°C, 75% RH) and tensile strength measurements .
- Use molecular dynamics simulations to predict dispersion stability and phase separation thresholds .
- Explore surface modification techniques (e.g., plasma treatment) to enhance adhesion properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
